

Technical Support Center: Tricine-SDS-PAGE Troubleshooting

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Compound of Interest

Compound Name: *Tricine*

Cat. No.: *B1662993*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent common issues encountered during **Tricine**-SDS-PAGE experiments, with a specific focus on the "smiling effect."

Frequently Asked Questions (FAQs)

Q1: What is the "smiling effect" in Tricine gels and what causes it?

A: The "smiling effect" is a common artifact observed in polyacrylamide gel electrophoresis where the protein bands in the central lanes migrate faster than those in the outer lanes, resulting in a curved, smile-like appearance across the gel.^{[1][2]} The primary cause of this phenomenon is uneven heat distribution across the gel.^{[2][3]} When a high voltage is applied, the center of the gel tends to heat up more than the edges, leading to a localized decrease in resistance and a faster migration of proteins in the warmer, central region.^[3]

Q2: How can I prevent the "smiling effect" during my Tricine-SDS-PAGE experiment?

A: Preventing the "smiling effect" primarily involves optimizing the electrophoresis running conditions to ensure even heat distribution. Key strategies include:

- **Reducing the Voltage:** Running the gel at a lower constant voltage for a longer duration is the most effective way to minimize heat generation.
- **Using a Cold Environment:** Performing the electrophoresis in a cold room or placing the electrophoresis tank in an ice bath helps to dissipate heat more effectively.
- **Ensuring Proper Buffer Levels:** Use the correct volume of running buffer in both the inner and outer chambers of the electrophoresis apparatus to ensure uniform electrical conductivity and heat distribution.
- **Loading Empty Wells:** If you have empty wells, load them with a corresponding volume of 1x sample buffer. This helps to maintain a uniform electric field across the entire width of the gel.

Q3: What are the optimal running conditions (voltage and time) to avoid the smiling artifact?

A: Optimal running conditions can vary depending on the specific gel percentage, thickness, and apparatus. However, a general guideline is to start with a lower voltage to allow the sample to stack properly and then increase it slightly for the separation phase. For **Tricine** gels, an initial run at a low voltage (e.g., 30V) for about an hour, followed by an increase to a moderate voltage (e.g., 80-125V) for the remainder of the run is often recommended. Pre-cast gels often come with specific voltage recommendations from the manufacturer, which should be followed.

Q4: Can the gel composition itself contribute to the "smiling effect"?

A: While the primary cause is heat, inconsistencies in the gel matrix can also contribute to uneven migration. To minimize this:

- **Ensure Proper Polymerization:** Allow the gel to polymerize completely and evenly. Incomplete or uneven polymerization can create areas of different pore sizes, affecting protein migration.
- **Degas the Acrylamide Solution:** Degassing the gel solution before adding the polymerization catalysts (APS and TEMED) is crucial to remove dissolved oxygen, which can inhibit

polymerization.

Data Presentation: Recommended Electrophoresis Conditions

The following table summarizes recommended running conditions to minimize the "smiling effect" in **Tricine**-SDS-PAGE, based on common laboratory practices and manufacturer recommendations.

Parameter	Standard Conditions (Prone to Smiling)	Optimized Conditions (Prevents Smiling)
Voltage (Constant)	>150V	80-125V
Initial Voltage (Stacking)	Not typically performed	30V for 1 hour
Running Temperature	Room Temperature	Cold Room (4°C) or on ice
Run Time	Shorter (~1 hour)	Longer (~90 minutes to several hours)
Empty Wells	Left empty	Filled with 1x sample buffer

Experimental Protocols

Protocol 1: Hand-Casting Tricine-SDS-PAGE Gels (16.5% Separating, 4% Stacking)

This protocol is adapted for the separation of low molecular weight proteins and peptides and is designed to minimize artifacts like the "smiling effect."

Materials:

- Acrylamide/Bis-acrylamide solution (49.5% T, 3% C)
- Gel Buffer: 3M Tris, 0.3% SDS, pH 8.45
- Glycerol

- 10% Ammonium Persulfate (APS), freshly prepared
- TEMED
- Cathode Buffer (1X): 0.1M Tris, 0.1M **Tricine**, 0.1% SDS, pH ~8.25
- Anode Buffer (1X): 0.2M Tris-HCl, pH 8.9
- Sample Buffer (2X): 100mM Tris-HCl pH 6.8, 4% SDS, 20% Glycerol, 200mM DTT, 0.02% Bromophenol Blue

Procedure:

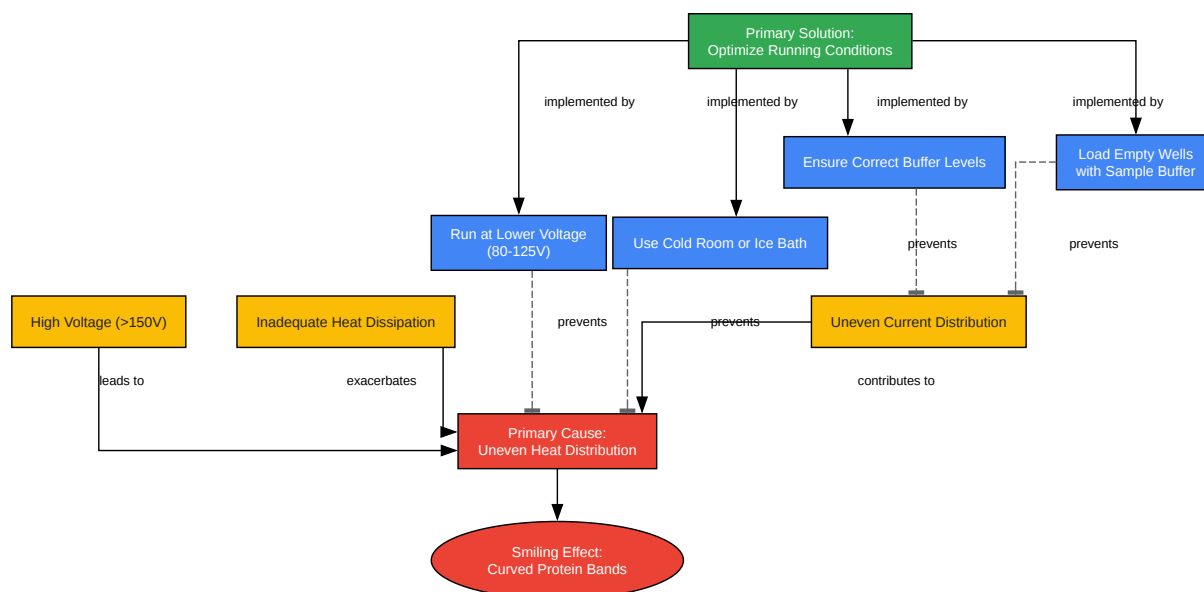
- Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers according to the manufacturer's instructions for your electrophoresis apparatus.
- Prepare Separating Gel (16.5%): For a 10 mL separating gel, combine the following in a small beaker or tube:
 - 3.3 mL Acrylamide/Bis-acrylamide solution
 - 3.3 mL Gel Buffer
 - 1.0 g Glycerol
 - Add deionized water to a final volume of 10 mL
- Degas the Solution: Degas the separating gel mixture for 10-15 minutes using a vacuum pump.
- Initiate Polymerization: Add 50 μ L of 10% APS and 5 μ L of TEMED. Swirl gently to mix.
- Pour the Separating Gel: Immediately pour the solution into the gel cassette, leaving sufficient space for the stacking gel (approximately 2 cm). Overlay the gel with water-saturated isobutanol to ensure a flat surface. Allow the gel to polymerize for at least one hour.
- Prepare Stacking Gel (4%): For a 5 mL stacking gel, combine:

- 0.5 mL Acrylamide/Bis-acrylamide solution
- 1.25 mL Gel Buffer
- 3.25 mL deionized water
- Degas and Polymerize Stacking Gel: Degas the stacking gel solution. Pour off the isobutanol from the separating gel and rinse with deionized water. Add 25 μ L of 10% APS and 5 μ L of TEMED to the stacking gel solution, mix gently, and pour it on top of the polymerized separating gel. Insert the comb and allow it to polymerize for at least 30 minutes.

Protocol 2: Electrophoresis of Tricine Gels

- Prepare Samples: Mix your protein sample 1:1 with 2X **Tricine** SDS Sample Buffer. Heat at 85-95°C for 5 minutes.
- Assemble Electrophoresis Unit: Place the polymerized gel into the electrophoresis tank.
- Add Running Buffers: Fill the inner chamber with 1X Cathode Buffer and the outer chamber with 1X Anode Buffer. Ensure the buffer levels are correct as per the manufacturer's instructions.
- Load Samples: Carefully load your prepared samples and molecular weight markers into the wells. Load any empty wells with 1X sample buffer.
- Run the Gel: Connect the power supply and run the gel using the optimized conditions. A common approach is to start at a low constant voltage (e.g., 30V) until the dye front enters the separating gel (approximately 1 hour), then increase the voltage to a constant 100-125V for the remainder of the run (approximately 90 minutes or until the dye front reaches the bottom of the gel).
- Monitor the Run: Periodically check the gel for any signs of uneven heating or smiling. If smiling occurs, consider reducing the voltage further.

Mandatory Visualization



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Caption: Logical workflow for troubleshooting the "smiling effect" in **Tricine** gels.

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